5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide
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Overview
Description
Reagents: Pyrrole, ethyl bromoacetate
Conditions: Stirring at room temperature in a solvent like dichloromethane, with a base such as triethylamine.
Step 3: Formation of Pentanamide Chain
Reagents: 5-oxo-pentanoic acid, coupling agents like EDCI or DCC
Conditions: Room temperature, in a solvent like DMF or DMSO.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and purification techniques like crystallization or chromatography to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the pyridine and pyrrole groups. The final step involves the formation of the pentanamide chain.
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Step 1: Synthesis of Piperazine Derivative
Reagents: Piperazine, pyridine-2-carboxylic acid
Conditions: Reflux in an appropriate solvent such as ethanol or methanol, with a catalyst like HCl or H2SO4.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperazine rings.
Reagents: Oxidizing agents like KMnO4 or H2O2.
Conditions: Mild to moderate temperatures, in solvents like water or acetonitrile.
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Reduction: Reduction reactions can target the carbonyl group in the pentanamide chain.
Reagents: Reducing agents like NaBH4 or LiAlH4.
Conditions: Low temperatures, in solvents like THF or ether.
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Substitution: The pyridine and piperazine rings can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols.
Conditions: Room temperature, in polar solvents like DMF or DMSO.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicine, 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine rings can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-imidazol-1-yl)ethyl]pentanamide
- 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]pentanamide
Uniqueness
Compared to similar compounds, 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide is unique due to the presence of the pyrrole group, which can confer different electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C20H27N5O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)-N-(2-pyrrol-1-ylethyl)pentanamide |
InChI |
InChI=1S/C20H27N5O2/c26-19(22-10-13-23-11-3-4-12-23)7-5-8-20(27)25-16-14-24(15-17-25)18-6-1-2-9-21-18/h1-4,6,9,11-12H,5,7-8,10,13-17H2,(H,22,26) |
InChI Key |
CZUNIKKWYKMMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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